molecular formula C17H24N2OS B2903155 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2034541-60-9

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2903155
CAS No.: 2034541-60-9
M. Wt: 304.45
InChI Key: NYROFSJTMPIOMU-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a compound that features a thiazole ring substituted with a cyclohexyl group and a cyclohexene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the condensation of a thiazole derivative with a cyclohexene carboxamide precursor. One common method is the reaction of 4-cyclohexylthiazole-2-carbaldehyde with cyclohex-3-enecarboxamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to the specific combination of the cyclohexyl group and the cyclohexene carboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c20-17(14-9-5-2-6-10-14)18-11-16-19-15(12-21-16)13-7-3-1-4-8-13/h2,5,12-14H,1,3-4,6-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYROFSJTMPIOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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